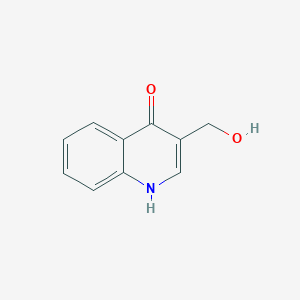

4-Hydroxy-3-hydroxymethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3-hydroxymethylquinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties. The presence of both hydroxyl and hydroxymethyl groups in this compound makes it a compound of interest for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-hydroxymethylquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For example, the reaction of aniline with formaldehyde in the presence of hydrochloric acid can yield the desired quinoline derivative . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as clay or ionic liquids can be employed to facilitate the reaction and make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-hydroxymethylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 4-hydroxy-3-quinolinecarboxamides exhibit notable anti-inflammatory and analgesic effects. A study evaluated several compounds synthesized from this framework, revealing that some exhibited potent analgesic activity at low doses (e.g., 1 mg/kg for compound 52) comparable to established drugs like piroxicam. These compounds inhibited cyclooxygenase and lipoxygenase enzymes, highlighting their potential as antiarthritic agents in conditions such as carrageenin-induced foot edema and adjuvant-induced arthritis .

Antioxidant Activity

The antioxidant properties of 4-HMQ derivatives have been investigated, showing their ability to scavenge free radicals and protect against oxidative stress. This characteristic is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .

Antibacterial Activity

4-HMQ and its derivatives have been studied for their antibacterial properties against various pathogens. Compounds derived from the quinoline structure have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus. The mechanism often involves the inhibition of bacterial topoisomerases, crucial for DNA replication .

Precursor for Synthesis

4-HMQ serves as a valuable intermediate in synthesizing various quinoline derivatives. For instance, it can be converted into propanol and propylamine derivatives, which are used in glucocorticoid synthesis . This versatility makes it a critical compound in organic synthesis.

Structural Modifications

The quinoline ring system allows for extensive structural modifications, leading to compounds with enhanced biological activities. Recent studies have focused on creating novel quinoline-natural product hybrids that exhibit improved pharmacological profiles against inflammation, cancer, and infectious diseases .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Milata et al. (2019) | Synthesized 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline with promising biological activity | Potential anti-CNS disease agents |

| Anti-inflammatory study (2020) | Evaluated 4-hydroxy-3-quinolinecarboxamides showing analgesic effects | Treatment for arthritis and pain relief |

| Quinoline derivatives review (2023) | Summarized various quinoline-modified natural products with broad pharmacological activities | Development of new drugs targeting infections and cancer |

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-hydroxymethylquinoline involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

2-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical properties and reactivity.

4-Hydroxy-2-quinolone: Contains a carbonyl group instead of a hydroxymethyl group, resulting in different biological activities.

Biologische Aktivität

4-Hydroxy-3-hydroxymethylquinoline is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of quinoline derivatives. Various synthetic routes have been explored, including the use of Vilsmeier-Haack reactions and other condensation methods. The compound can be synthesized through a multi-step process involving the hydroxymethylation of 4-hydroxyquinoline, which has been shown to yield significant amounts of the desired product under optimized conditions.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against a variety of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Salmonella spp.

In vitro assays demonstrated that the compound has a dose-dependent effect, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Ofloxacin. For instance, in one study, the compound showed an inhibition zone of 22 mm against Pseudomonas aeruginosa, indicating strong antibacterial potential .

Antioxidant Properties

This compound also exhibits notable antioxidant activity. Various assays have been employed to evaluate its capacity to scavenge free radicals, including:

- DPPH radical scavenging assay

- ABTS radical cation reduction assay

- Hydroxyl radical scavenging assay

Results indicated that the compound effectively reduces oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Anticancer Activity

Research has indicated that derivatives of hydroxymethylquinoline possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance cytotoxicity .

Case Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of several quinoline derivatives, this compound was tested against multiple strains. The results demonstrated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antioxidant Mechanism

Another research effort focused on elucidating the antioxidant mechanism of this compound. Using cell culture models exposed to oxidative stress, it was found that this compound significantly reduced lipid peroxidation levels and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-5,12H,6H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQDGVXTCMZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.